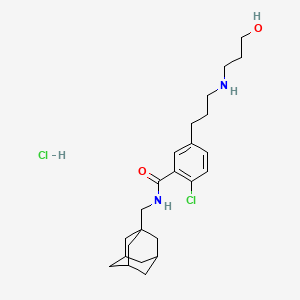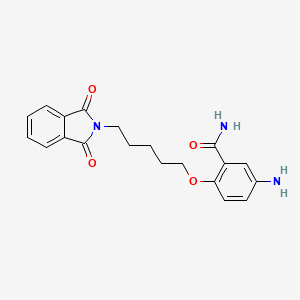
AZD9056 盐酸盐
概述
描述
AZD9056(盐酸盐)是嘌呤能 P2X7 受体的一种强效且选择性的拮抗剂。该化合物以其止痛和抗炎作用而闻名。 它是一种金刚烷酰胺,可以抑制 HEK-hP2X7 细胞中膜不可渗透性荧光染料 YoPro1 的摄取,IC50 值为 11.2 nM 。 P2X7 受体是配体门控离子通道家族的一员,被细胞外 ATP 激活,参与各种细胞反应,如膜通透化、半胱天冬酶激活、细胞因子释放、细胞增殖和凋亡 。
科学研究应用
AZD9056(盐酸盐)具有广泛的科学研究应用,包括:
化学: 用作研究 P2X7 受体及其在各种化学过程中的作用的工具化合物。
生物学: 用于研究 P2X7 受体在细胞反应(如膜通透化、细胞因子释放和凋亡)中的生物学功能.
作用机制
AZD9056(盐酸盐)通过选择性拮抗 P2X7 受体发挥作用。P2X7 受体是配体门控离子通道,被细胞外 ATP 激活。 激活后,受体介导各种细胞反应,包括膜通透化、半胱天冬酶激活、细胞因子释放、细胞增殖和凋亡 。 通过抑制 P2X7 受体,AZD9056 阻止了这些细胞反应,从而产生了其止痛和抗炎作用 。
生化分析
Biochemical Properties
AZD9056 hydrochloride acts as a potent and selective antagonist of P2X7 receptors . It inhibits YoPro1 (membrane-impermeable fluorescent dye) uptake in HEK–hP2X7 cells with an IC 50 value of 11.2 nM . The antagonist AZD9056 blocks P2X7 receptors with an IC50 of 11.2 nM in HEK-hP2X7 cell line, indicating a high selectivity of the antagonist for the P2X7 receptor .
Cellular Effects
AZD9056 hydrochloride has been shown to exert pain-relieving and anti-inflammatory effects . It has been used in trials studying the basic science and treatment of Rheumatoid Arthritis . In both phase IIa and phase IIb studies, AZD9056 had no clinically or statistically significant effect on Rheumatoid Arthritis relative to placebo .
Molecular Mechanism
The molecular mechanism of AZD9056 hydrochloride is primarily through its action as a selective orally active inhibitor of P2X7 . P2X7 is a key player in the generation and secretion of several proinflammatory cytokines involved in the pathogenesis of various diseases .
Temporal Effects in Laboratory Settings
In phase IIa studies, AZD9056 was administered daily over 4 weeks . In phase IIb studies, patients were randomized to receive treatment for 6 months . In both studies, AZD9056 was well tolerated up to 400 mg/day .
Dosage Effects in Animal Models
In animal models of osteoarthritis, treatment with AZD9056 exerted pain-relieving and anti-inflammatory effects . The effects of the product vary with different dosages in animal models have not been fully studied.
准备方法
AZD9056(盐酸盐)的合成路线涉及制备 N-(1-金刚烷基甲基)-2-氯-5-[3-(3-羟基丙基氨基)丙基]苯甲酰胺盐酸盐。该化合物通过一系列化学反应合成,包括金刚烷酰胺结构的形成以及随后的氯化和胺化步骤。 反应条件通常涉及使用有机溶剂和催化剂来促进所需的转化 。
AZD9056(盐酸盐)的工业生产方法在公共领域没有广泛记载。 它很可能大规模合成遵循与实验室规模合成相同的原理,并针对产量、纯度和成本效益进行了优化。
化学反应分析
AZD9056(盐酸盐)会发生各种化学反应,包括:
氧化: 在特定条件下,该化合物可以被氧化形成氧化衍生物。
还原: 可以进行还原反应来修饰分子内的官能团。
取代: 该化合物可以发生取代反应,特别是在金刚烷和苯甲酰胺部分。
这些反应中常用的试剂和条件包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)以及用于取代反应的亲核试剂。 从这些反应中形成的主要产物取决于所使用的具体试剂和条件 。
相似化合物的比较
AZD9056(盐酸盐)作为 P2X7 受体拮抗剂,以其高度选择性和效力而独树一帜。类似的化合物包括:
A438079: 另一种具有类似抑制效果的 P2X7 受体拮抗剂。
JNJ-47965567: 一种选择性 P2X7 受体拮抗剂,因其抗炎特性而被用于研究。
GSK1482160: 一种研究其在炎症性疾病中的潜在治疗作用的 P2X7 受体拮抗剂。
与这些化合物相比,AZD9056(盐酸盐)在临床前和临床研究中已显示出显著的疗效,使其成为研究和潜在治疗应用的宝贵工具 .
属性
IUPAC Name |
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35ClN2O2.ClH/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24;/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBBHFRRZLDHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345303-91-5 | |
| Record name | AZD-9056 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345303915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-9056 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CZ6S167ZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(diethylamino)ethoxy]-n-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1666166.png)







![N-[4-(4-aminophenoxy)butyl]benzamide](/img/structure/B1666178.png)
![N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666181.png)
![N-[5-(4-aminophenoxy)pentyl]-N-methylbenzamide](/img/structure/B1666182.png)
![N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666185.png)
